molecular formula C7H10N2O2S B6597653 methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate CAS No. 1017469-43-0

methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B6597653
CAS No.: 1017469-43-0
M. Wt: 186.23 g/mol
InChI Key: UXMILWFIHAEXSD-UHFFFAOYSA-N
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Description

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate (CAS RN: 1087345-72-9 , CID: 24274655 ) is a high-purity chemical reagent designed for pharmaceutical and biochemical research. With the molecular formula C7H10N2O2S , this compound belongs to the 2-aminothiazole class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . Researchers value 2-aminothiazole derivatives as key intermediates in synthesizing compounds with potential antibacterial and antifungal properties . These derivatives are also investigated for their broader psychotropic, anticancer, antiviral, and anti-inflammatory effects, making them significant for developing therapies for neurodegenerative conditions like Alzheimer's and Parkinson's disease . The structural motif is also explored in the development of novel anti-tubercular agents and inhibitors of bacterial enzymes such as β-ketoacyl-ACP synthase (mtFabH) . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4(8)6-9-5(3-12-6)7(10)11-2/h3-4H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMILWFIHAEXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017469-43-0
Record name methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate
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Preparation Methods

Reaction Mechanism

Thiourea reacts with methyl 3-bromo-2-oxo-propanoate in ethanol, facilitated by copper(II) acetate as a catalyst. The thiourea’s sulfur atom attacks the α-carbon of the bromoester, initiating cyclization to form the thiazole core. Subsequent elimination of hydrogen bromide yields the intermediate, which is basified to isolate the product.

Optimization and Conditions

  • Solvent : Ethanol (200 mL per 10 g starting material).

  • Catalyst : Copper(II) acetate (0.3 g per 51 mmol substrate).

  • Temperature : Room temperature for 10 hours, followed by concentration and basification with NaHCO₃.

  • Yield : 78–85% after recrystallization.

This method is scalable but requires careful control of pH during basification to prevent decomposition.

Adaptation of Ethyl 2-Chloroacetoacetate-Based Synthesis

A patent describing ethyl 2-amino-4-methylthiazole-5-carboxylate synthesis provides a template for modifying reagents to target the methyl 2-(1-aminoethyl) variant.

Modified Procedure

  • Reagents : Thiourea, methyl 2-chloroacetoacetate, and sodium carbonate in ethanol.

  • Steps :

    • Dissolve thiourea and Na₂CO₃ in 10–35% ethyl acetate/ethanol.

    • Add methyl 2-chloroacetoacetate dropwise at 40–55°C, then heat to 60–70°C for 5–5.5 hours.

    • Distill solvent, cool, filter, and adjust pH to 9–10 with NaOH.

  • Yield : >98% reported for the ethyl variant; estimated 85–90% for the methyl analog after optimization.

Key Advantages

  • Short reaction time (5.5 hours).

  • High purity without chromatography.

Thiosemicarbazide and Chloroacetone Cyclization

A 2023 study demonstrated thiazole synthesis via thiosemicarbazides and chloroacetone, which can be adapted for introducing the aminoethyl group.

Procedure

  • React (Z)-3-substituted hydrazine-carbothioamide with chloroacetone in ethyl acetate or ethanol.

  • Catalyze with triethylamine (Et₃N) under reflux for 6–10 hours.

  • Yield : 78–99% for analogous compounds.

Mechanism

The thiosemicarbazide’s hydrazine moiety condenses with chloroacetone, followed by cyclodehydration to form the thiazole ring. The aminoethyl side chain is introduced via substitution during the hydrazine-carbothioamide preparation.

Nucleophilic Substitution on Bromo-Thiazole Intermediates

A method for ethyl 2-(1-aminoethyl)-4-methylthiazole-5-carboxylate can be modified by substituting the ethyl ester with a methyl group.

Steps

  • Starting Material : Methyl 2-bromo-4-methylthiazole-5-carboxylate.

  • Reagent : 1-Aminoethanol, K₂CO₃ in DMF at 80–100°C.

  • Workup : Purify via recrystallization or column chromatography.

  • Yield : ~80% (extrapolated from ethyl variant data).

Advantages

  • High regioselectivity due to the bromide’s reactivity.

  • Scalable using continuous flow reactors.

Comparative Analysis of Methods

MethodStarting MaterialsCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Thiourea CyclizationThiourea, methyl 3-bromo-2-oxo-propanoateCu(OAc)₂/EtOH25–7010–2478–85
ChloroacetoacetateThiourea, methyl 2-chloroacetoacetateNa₂CO₃/EtOH60–705.585–90*
ThiosemicarbazideHydrazine-carbothioamide, chloroacetoneEt₃N/EtOAc or EtOH25–806–1078–99
Bromo-ThiazoleMethyl 2-bromo-thiazole carboxylate, 1-aminoethanolK₂CO₃/DMF80–10012–24~80

*Estimated for methyl variant.

Key Observations :

  • Method 3 offers the highest yields but requires pre-synthesized thiosemicarbazides.

  • Method 2 is fastest but limited by precursor availability.

  • Method 4 provides excellent regioselectivity but involves harsh conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial and antifungal properties. Its thiazole structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to antimicrobial effects .
  • Anti-inflammatory and Anticancer Properties : Preliminary research suggests that the compound may also serve as an anti-inflammatory and anticancer agent due to its ability to modulate specific molecular targets involved in inflammatory pathways and cancer cell proliferation.

Organic Synthesis

In organic chemistry, this compound serves as an important building block:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex heterocyclic compounds. The aminoethyl group enhances the compound's reactivity, allowing for various chemical modifications that are crucial in drug development .
  • Intermediate in Pharmaceutical Formulation : The compound is often used as an intermediate in the preparation of pharmaceuticals, particularly those targeting infectious diseases.

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Polymer Production : this compound can be incorporated into polymer matrices to enhance thermal and mechanical properties. This application is particularly relevant in the production of advanced materials with tailored characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to inhibit bacterial enzyme activity.

Case Study 2: Drug Development

In a pharmaceutical development context, researchers explored the use of this compound as a lead compound for new anti-inflammatory drugs. Initial results showed promising interactions with COX enzymes, suggesting a pathway for further drug optimization .

Mechanism of Action

The mechanism of action of methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic properties and bioactivity:

Compound Name Substituent at Position 2 Molecular Weight Key Properties Reference
Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate 1-Aminoethyl 200.26 (calc.) Primary amine enhances solubility; potential for protonation at physiological pH
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Amino 234.27 Aromatic phenyl at position 5 increases hydrophobicity; used in antimicrobial studies
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate 2-Aminoethyl (ethyl ester) 247.31 Ethyl ester improves membrane permeability; dihydrochloride salt enhances stability
Methyl 2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate Pyrrolidinyl 252.31 Cyclic amine improves metabolic stability; reported in antitumor assays

Key Observations :

  • Aminoethyl vs.
  • Ester Variations : Methyl esters (e.g., target compound) are more susceptible to hydrolysis than ethyl esters, affecting pharmacokinetics .

Substituent Variations at Position 5

Position 5 modifications alter electronic density and steric bulk:

Compound Name Substituent at Position 5 Molecular Weight Key Properties Reference
Methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate Benzoyl 323.41 Aromatic ketone enhances π-π stacking; tested for cytotoxicity
Methyl 5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylate Thienoyl 286.31 Thiophene moiety improves electron-withdrawing effects; modulates reactivity
This compound None (hydrogen) 200.26 Unsubstituted position 5 minimizes steric hindrance; ideal for further derivatization

Key Observations :

  • Aromatic vs. Aliphatic Groups: Benzoyl and thienoyl groups at position 5 increase planarity and electronic conjugation, which may enhance binding to aromatic residues in enzymes .
  • Unsubstituted Position 5 : The absence of a substituent in the target compound allows for synthetic flexibility, enabling post-functionalization .

Biological Activity

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antifungal properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

Molecular Formula: C7_7H10_{10}N2_2O2_2S
Molecular Weight: 186.23 g/mol
SMILES: CC(C1=NC(=CS1)C(=O)OC)N

The compound features a thiazole ring, which is significant for its biological interactions. The aminoethyl side chain enhances its potential to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its structural interactions with biological macromolecules. The aminoethyl group can form hydrogen bonds, while the thiazole ring facilitates π-π stacking interactions. These interactions can modulate enzyme or receptor activities, leading to various pharmacological effects.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against Mycobacterium tuberculosis and other pathogens. A study highlighted that derivatives of the thiazole scaffold showed promising results with minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml (240 nM) against M. tuberculosis H(37)Rv .

Antifungal Properties

The compound also displays antifungal properties, making it a candidate for drug formulation in treating fungal infections. Its structural similarity to known antifungal agents suggests that it may share similar mechanisms of action.

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/Cell LineMIC/IC50 (µg/ml or µM)Reference
AntibacterialMycobacterium tuberculosis0.06 µg/ml (240 nM)
AntifungalVarious fungal strainsNot specified
CytotoxicityHuman cancer cell linesVaries by derivative

Case Study: Antitubercular Activity

In a specific study focusing on the thiazole derivatives, this compound was evaluated alongside other compounds for its effectiveness against M. tuberculosis. The results indicated that modifications in the thiazole structure could enhance antibacterial efficacy without significantly increasing toxicity to human cells .

Conclusion and Future Directions

This compound shows considerable promise as a bioactive molecule with potential applications in treating bacterial and fungal infections. Its mechanism of action through structural interactions with biological targets highlights the need for further research to fully elucidate its pharmacological profile.

Future studies should focus on:

  • In vivo evaluations to assess the therapeutic potential and safety profile.
  • Structure-activity relationship (SAR) studies to optimize efficacy.
  • Exploration of combination therapies with existing antibiotics to enhance treatment outcomes.

Q & A

Q. What are the most reliable synthetic routes for methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of α-haloketones with thiourea derivatives to form the thiazole core, followed by functionalization of the aminoethyl and ester groups. For example, hydrolysis under acidic (HCl, reflux) or basic (NaOH, ethanol) conditions can modify ester groups, yielding carboxylic acid derivatives with 78–90% efficiency . Optimization requires precise control of temperature, solvent polarity, and reagent stoichiometry. A comparative table from related thiazole esters shows:

Reaction Type Conditions Yield Reference
Ester Hydrolysis6M HCl, 80–90°C85–90%
AlkylationNaH, THF, 0–25°C72%

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and functional groups?

Combine spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify the thiazole ring protons (δ 6.5–8.5 ppm) and ester carbonyl (δ 160–170 ppm).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C7_7H10_{10}N2_2O2_2S: 186.06 g/mol).
  • X-ray Crystallography : Resolves ambiguities in substituent positioning, as demonstrated for ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate .

Q. What are the key solubility and stability considerations for handling this compound?

The ester group enhances lipophilicity, but the aminoethyl moiety increases water solubility in acidic buffers. Stability tests under varying pH (3–9) and temperatures (4–40°C) are critical, as hydrolysis of the ester group can occur in basic conditions . Store at -20°C in anhydrous solvents (e.g., DMSO) to prevent degradation.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

The aminoethyl group enables hydrogen bonding with biological targets, while the thiazole ring contributes to π-π stacking. For example:

  • Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate shows enhanced antimicrobial activity due to the thiophene moiety’s electron-rich nature .
  • Replacement of the methyl ester with a trifluoromethyl group (as in C13_{13}H10_{10}F3_3NO2_2S) increases metabolic stability .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:

  • Dose-Response Curves : Validate IC50_{50} values across multiple replicates.
  • Control Experiments : Use structurally analogous compounds (e.g., ethyl 2-(1-methylpyrazole) derivatives ) to isolate substituent effects.
  • Meta-Analysis : Cross-reference data from EPA DSSTox or PubChem to identify outliers .

Q. What computational methods predict binding affinity for drug-target interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with enzymes like cyclooxygenase or kinases. For example:

  • Methyl 2-{[(2-cyclopropyl-1-oxo-isoquinolinyl)carbonyl]amino}-5-isopropyl-thiazole-4-carboxylate showed high docking scores (-9.2 kcal/mol) for kinase inhibition in silico .
  • QSAR models prioritize substituents that enhance binding (e.g., electron-withdrawing groups at the 5-position) .

Q. What experimental designs are optimal for evaluating environmental or toxicological impacts?

Adopt protocols from long-term ecological risk assessments (e.g., Project INCHEMBIOL):

  • Fate Studies : Measure biodegradation in soil/water systems via HPLC-MS .
  • Toxicity Assays : Use Daphnia magna or zebrafish models to assess acute/chronic effects at 0.1–100 µM concentrations .

Q. How can researchers troubleshoot low yields in multi-step syntheses?

Common issues include:

  • Intermediate Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) after each step.
  • Side Reactions : Protect the amino group with Boc during ester hydrolysis to prevent undesired acylation .
  • Catalyst Screening : Test Pd/C or Ni catalysts for coupling reactions, as seen in ethyl 2-(pyrazinyl)thiazole derivatives .

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